

A Comparative Environmental and Safety Assessment: Tetrabutylurea vs. Traditional Solvents

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Tetrabutylurea**

Cat. No.: **B1198226**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of safer and more sustainable laboratory and manufacturing practices, the selection of solvents is a critical consideration. This guide provides a detailed comparison of the environmental and safety profiles of **tetrabutylurea** (TBU), a novel solvent, against three traditional and widely used solvents: dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dichloromethane (DCM). This objective assessment is based on available experimental data to assist researchers and drug development professionals in making informed decisions.

Executive Summary

Tetrabutylurea is emerging as a potential alternative to traditional polar aprotic and chlorinated solvents. This guide presents a comparative analysis of key safety and environmental parameters. While data for TBU is still developing, initial findings suggest a different hazard profile compared to DMF, NMP, and DCM. Traditional solvents, particularly DMF and NMP, are associated with reproductive toxicity, while DCM is a known neurotoxin and a suspected carcinogen. TBU, in contrast, has demonstrated significant aquatic toxicity. This guide aims to provide a clear, data-driven overview to aid in solvent selection based on specific applications and risk mitigation strategies.

Physicochemical Properties

A solvent's physical and chemical properties are fundamental to its application and also influence its environmental fate and potential for exposure.

Property	Tetrabutylurea (TBU)	Dimethylformamide (DMF)	N-Methyl-2-Pyrrolidone (NMP)	Dichloromethane (DCM)
CAS Number	4559-86-8[1]	68-12-2	872-50-4	75-09-2
Molecular Formula	C ₁₇ H ₃₆ N ₂ O[1][2]	C ₃ H ₇ NO	C ₅ H ₉ NO	CH ₂ Cl ₂
Molecular Weight (g/mol)	284.48[2]	73.09	99.13	84.93
Boiling Point (°C)	163 (at 12 mmHg)[1]	153	202	39.8-40
Melting Point (°C)	< -50[1]	-61	-24	-97 to -95
Flash Point (°C)	93[1]	58	91	Not Flammable
Vapor Pressure (hPa at 20°C)	1.9 x 10 ⁻⁴ [3]	3.7	0.3	470
Water Solubility (g/L at 20°C)	0.0043[3]	Miscible	Miscible	13-20
log K _{ow}	6.2[3]	-1.01	-0.38	1.25

Human Health and Safety Assessment

The following tables summarize the available toxicological data for TBU and the selected traditional solvents. It is important to note that the extent of data available for TBU is less comprehensive than for the well-established traditional solvents.

Acute Toxicity

Endpoint	Tetrabutylurea (TBU)	Dimethylformamide (DMF)	N-Methyl-2-Pyrrolidone (NMP)	Dichloromethane (DCM)
Oral LD ₅₀ (rat, mg/kg)	17,000	2,800 - 7,600	3,598 - 4,320	1,600 - 2,118
Dermal LD ₅₀ (rabbit, mg/kg)	Data not available	4,720	8,000	> 2,000
Inhalation LC ₅₀ (rat, 4h, mg/L)	> 0.7 (LCLo)	9.4 - 15	> 5.1	52
Skin Irritation	Causes skin irritation[4][5]	Mild to moderate	Mild to moderate	Irritant
Eye Irritation	Data not available	Severe irritant	Moderate to severe irritant	Irritant
Skin Sensitization	Data not available	Not a sensitizer	Not a sensitizer	Not a sensitizer

Chronic Toxicity, Carcinogenicity, and Reproductive Toxicity

Endpoint	Tetrabutylurea (TBU)	Dimethylformamide (DMF)	N-Methyl-2-Pyrrolidone (NMP)	Dichloromethane (DCM)
Carcinogenicity	Data not available	IARC Group 2B (Possibly carcinogenic to humans)	Not classified as a human carcinogen	IARC Group 2A (Probably carcinogenic to humans)
Mutagenicity (Ames test)	Data not available	Generally negative	Negative	Positive with metabolic activation
Reproductive Toxicity	Data not available	Known reproductive toxicant	Known reproductive toxicant	Suspected reproductive toxicant
NOAEL (chronic, oral, rat)	Data not available	50 mg/kg/day (liver effects)	207 mg/kg/day	5 mg/kg/day (liver toxicity)
NOAEL (chronic, inhalation, rat)	Data not available	50 ppm (liver effects)	10 ppm (40 mg/m ³)	25 ppm (liver toxicity)

Environmental Assessment

The environmental impact of a solvent is determined by its persistence, bioaccumulation potential, and toxicity to aquatic organisms.

Endpoint	Tetrabutylurea (TBU)	Dimethylformamide (DMF)	N-Methyl-2-Pyrrolidone (NMP)	Dichloromethane (DCM)
Ready Biodegradability (OECD 301)	Not readily biodegradable (0% in 28 days, OECD 301D)	Readily biodegradable	Readily biodegradable	Not readily biodegradable
Aquatic Toxicity - Fish (LC ₅₀ , 96h)	1.546 - 1.948 mg/L (Zebra fish) [6]	> 1,000 mg/L	> 500 mg/L	193 mg/L (Fathead minnow)
Aquatic Toxicity - Daphnia (EC ₅₀ , 48h)	4.9 mg/L (Daphnia magna)	> 1,000 mg/L	> 1,000 mg/L	1,682 mg/L
Aquatic Toxicity - Algae (EC ₅₀ , 72h)	Data not available	> 1,000 mg/L	> 500 mg/L	> 662 mg/L
Bioaccumulation Potential (BCF)	High potential (log K _{ow} = 6.2) [3]	Low potential	Low potential	Low potential

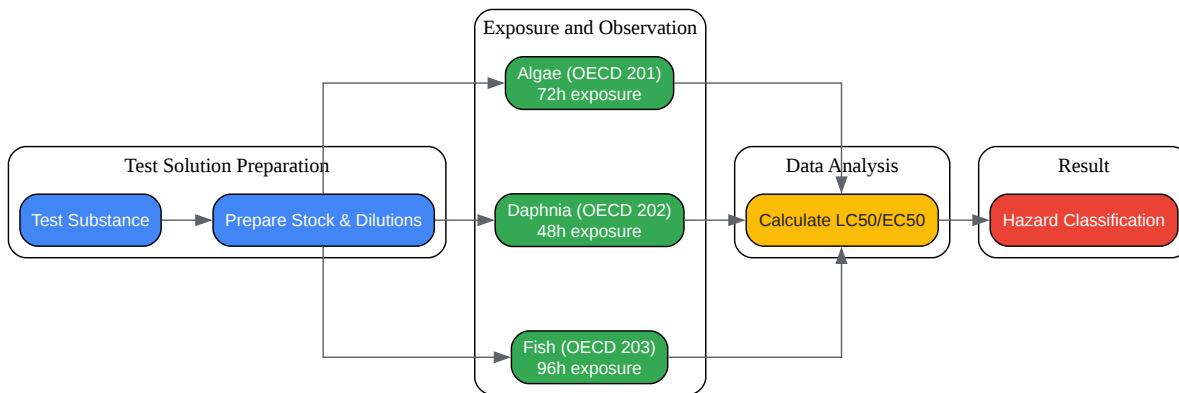
Experimental Protocols

Detailed experimental protocols for the toxicological and ecotoxicological studies cited in this guide generally follow standardized guidelines established by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure the quality, consistency, and comparability of data.

Human Health and Safety Testing

- Acute Oral Toxicity (OECD 420, 423, or 425): These methods determine the short-term toxicity of a substance after a single oral dose. Different protocols (Fixed Dose Procedure, Acute Toxic Class Method, Up-and-Down Procedure) are used to estimate the LD₅₀ value and identify signs of toxicity.

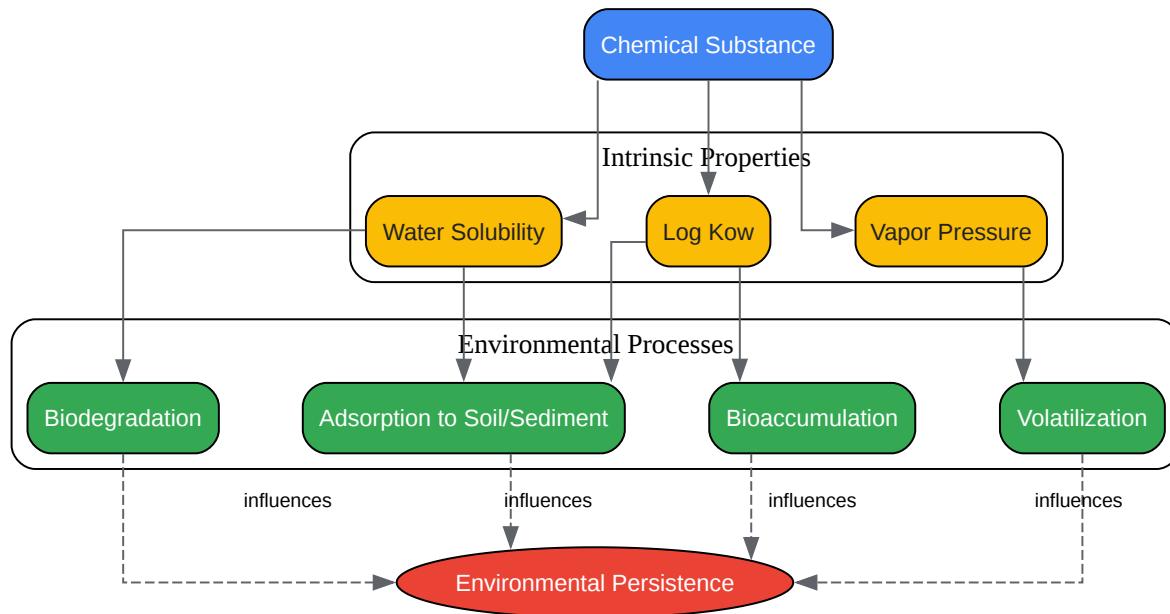
- Acute Dermal Toxicity (OECD 402): This test assesses the toxicity of a substance applied to the skin for 24 hours. It provides an LD₅₀ value and information on skin reactions.
- Acute Inhalation Toxicity (OECD 403): This guideline evaluates the toxicity of a substance when inhaled over a short period (typically 4 hours). It determines the LC₅₀ value and observes effects on the respiratory system and other organs.
- Skin Irritation/Corrosion (OECD 404): This test assesses the potential of a substance to cause reversible (irritation) or irreversible (corrosion) skin damage after application to the skin of a test animal.
- Eye Irritation/Corrosion (OECD 405): This guideline evaluates the potential of a substance to cause damage to the eye.
- Skin Sensitization (OECD 406, 429, 442A-E): These tests determine if a substance can induce an allergic skin reaction. Various methods are available, including the Guinea Pig Maximization Test and the Local Lymph Node Assay.
- Bacterial Reverse Mutation Test (Ames Test, OECD 471): This in vitro test is widely used to assess the mutagenic potential of a substance by its ability to induce mutations in several strains of *Salmonella typhimurium*.


Environmental Fate and Ecotoxicology Testing

- Ready Biodegradability (OECD 301 Series): This series of six tests (A-F) evaluates the potential for a substance to be rapidly and completely biodegraded by microorganisms under aerobic conditions.[7][8] A substance is considered readily biodegradable if it meets specific criteria within a 28-day period.[7][8]
- Fish, Acute Toxicity Test (OECD 203): This test determines the concentration of a substance that is lethal to 50% of a test fish population (LC₅₀) over a 96-hour exposure period.[9][10]
- Daphnia sp. Acute Immobilisation Test (OECD 202): This test assesses the acute toxicity of a substance to the aquatic invertebrate *Daphnia magna*. The endpoint is the concentration that immobilizes 50% of the daphnids (EC₅₀) after 48 hours.[11][12]

- Freshwater Alga and Cyanobacteria, Growth Inhibition Test (OECD 201): This test evaluates the effect of a substance on the growth of freshwater algae. The endpoint is the concentration that inhibits growth by 50% (EC₅₀) over a 72-hour period.[13][14]

Visualizations


Experimental Workflow for Aquatic Toxicity Testing

[Click to download full resolution via product page](#)

Caption: Workflow for determining the aquatic toxicity of a chemical.

Logical Relationship of Environmental Fate Parameters

[Click to download full resolution via product page](#)

Caption: Factors influencing the environmental fate of a chemical.

Conclusion

The selection of a solvent requires a careful balancing of performance, safety, and environmental impact. This guide provides a snapshot of the available data to facilitate this decision-making process.

- **Tetrabutylurea** (TBU) presents a mixed profile. Its low volatility is a safety advantage in minimizing inhalation exposure. However, it is classified as causing skin irritation and, most notably, exhibits high toxicity to aquatic organisms.[4][5][6] Its poor biodegradability and high potential for bioaccumulation are significant environmental concerns.[3] Further toxicological data is needed for a more complete human health risk assessment.
- Dimethylformamide (DMF) is a well-characterized solvent with known reproductive toxicity and is classified as a possible human carcinogen.[15] It is readily biodegradable and has low

bioaccumulation potential, but its miscibility with water means it can readily contaminate aquatic environments.[16]

- N-Methyl-2-Pyrrolidone (NMP) shares a similar profile to DMF, with significant concerns regarding its reproductive toxicity.[3] It is also readily biodegradable and has a low potential for bioaccumulation.
- Dichloromethane (DCM) is a highly volatile solvent, posing a significant inhalation hazard. It is a known neurotoxin and is classified as a probable human carcinogen.[17] While it has low bioaccumulation potential, its persistence in the environment is a concern.

For researchers and drug development professionals, the choice of solvent will depend on the specific application. In situations where aquatic toxicity is a primary concern, TBU may not be a suitable alternative. Conversely, where reproductive toxicity or carcinogenicity are the main drivers for seeking alternatives to traditional solvents, TBU may warrant further investigation, pending the availability of more comprehensive toxicological data. It is imperative to consult the most up-to-date Safety Data Sheets (SDS) and conduct a thorough risk assessment before incorporating any new solvent into laboratory or manufacturing processes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Tetrabutylurea [hslg-tech.com]
- 2. TETRABUTYL UREA - Ataman Kimya [atamanchemicals.com]
- 3. Registration Dossier - ECHA [echa.europa.eu]
- 4. echemi.com [echemi.com]
- 5. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 4559-86-8 Name: Tetrabutylurea [xixisys.com]
- 6. downloads.regulations.gov [downloads.regulations.gov]
- 7. oecd.org [oecd.org]

- 8. contractlaboratory.com [contractlaboratory.com]
- 9. oecd.org [oecd.org]
- 10. oecd.org [oecd.org]
- 11. shop.fera.co.uk [shop.fera.co.uk]
- 12. OECD 202: Daphnia Sp., Immobilization Test - Situ Biosciences [situbiosciences.com]
- 13. shop.fera.co.uk [shop.fera.co.uk]
- 14. eurofins.com.au [eurofins.com.au]
- 15. chemicalbook.com [chemicalbook.com]
- 16. Experimental data on ready biodegradability, oecd 301d (closed bottle test), 2023, v1 - Vdataset - LDM [service.tib.eu]
- 17. Tetrabutylurea | C17H36N2O | CID 20691 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Environmental and Safety Assessment: Tetrabutylurea vs. Traditional Solvents]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1198226#environmental-and-safety-assessment-of-tetrabutylurea-compared-to-traditional-solvents>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com